molecular formula C12H13BrN2O3 B2726916 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide CAS No. 1797838-41-5

4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide

Cat. No.: B2726916
CAS No.: 1797838-41-5
M. Wt: 313.151
InChI Key: JOCLYPURIZFQKM-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide is a synthetic organic compound that features a bromine atom, a cyano group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide typically involves multi-step organic reactions. One possible route could involve the bromination of a suitable benzamide precursor, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-hydroxybenzamide: Lacks the cyano and methoxy groups.

    N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide: Lacks the bromine atom.

    4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)benzamide: Lacks the hydroxyl group.

Uniqueness

The presence of all three functional groups (bromine, cyano, and methoxy) in 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide makes it unique compared to its similar compounds. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(2-cyano-1-methoxypropan-2-yl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(6-14,7-18-2)15-11(17)9-4-3-8(13)5-10(9)16/h3-5,16H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCLYPURIZFQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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